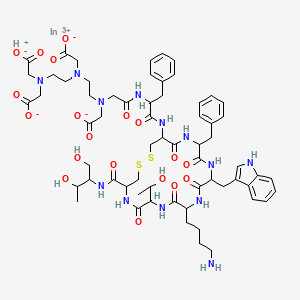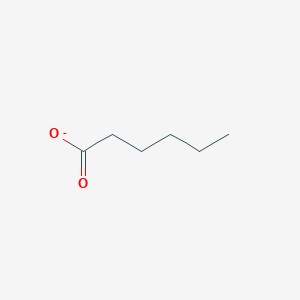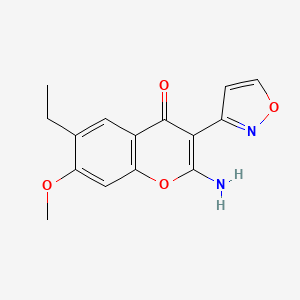
Indium In-111 Pentetreotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium In-111 pentetreotide is a radiopharmaceutical agent used primarily for the scintigraphic localization of primary and metastatic neuroendocrine tumors that bear somatostatin receptors . This compound is a combination of the radioactive isotope Indium-111 and the somatostatin analog pentetreotide, which allows it to bind specifically to somatostatin receptors on tumor cells .
准备方法
Synthetic Routes and Reaction Conditions: Indium In-111 pentetreotide is prepared using a kit that contains two main components: a reaction vial with lyophilized pentetreotide and a vial of Indium In-111 chloride solution . The preparation involves combining these two components under specific conditions:
- The reaction vial contains a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol .
- The Indium In-111 chloride solution is added to the reaction vial, where it reacts with the diethylenetriaminepentaacetic acid portion of the pentetreotide molecule to form this compound .
- The pH of the resultant solution is adjusted to between 3.8 and 4.3 .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The components are combined in a controlled environment to ensure sterility and non-pyrogenicity. The final product is tested for radiolabeling yield before being approved for clinical use .
化学反应分析
Types of Reactions: Indium In-111 pentetreotide primarily undergoes complexation reactions where the Indium-111 isotope binds to the diethylenetriaminepentaacetic acid portion of the pentetreotide molecule . This complexation is crucial for the compound’s ability to target somatostatin receptors.
Common Reagents and Conditions:
Reagents: Indium In-111 chloride, pentetreotide, gentisic acid, trisodium citrate, citric acid, inositol.
Conditions: The reaction is carried out at a pH between 3.8 and 4.3, ensuring optimal binding of Indium-111 to pentetreotide.
Major Products: The primary product of this reaction is this compound, which is used for diagnostic imaging of neuroendocrine tumors .
科学研究应用
Indium In-111 pentetreotide has several important applications in scientific research and medicine:
Diagnostic Imaging: It is used in scintigraphy to visualize somatostatin receptor-positive tumors, including neuroendocrine tumors, medullary thyroid carcinoma, pituitary adenoma, and small cell lung cancer.
Tumor Localization: It helps in localizing primary tumors and their metastatic lesions, monitoring therapy response, and detecting recurrences.
Research Studies: this compound is used in clinical trials to study various conditions such as sarcoidosis, solid tumors, and Cushing syndrome.
作用机制
Indium In-111 pentetreotide works by binding to somatostatin receptors, which are overexpressed in certain types of tumors . The radioactive Indium-111 emits gamma rays, which are detected by a gamma camera, allowing for the visualization of tumors . This binding and subsequent imaging enable precise localization and assessment of neuroendocrine tumors .
相似化合物的比较
Gallium-68 DOTATATE: Another radiopharmaceutical used for imaging neuroendocrine tumors.
Technetium-99m Octreotide: Uses Technetium-99m for imaging and has different imaging characteristics compared to Indium In-111 pentetreotide.
Uniqueness: this compound is unique due to its relatively long half-life of 2.8 days, which allows for extended imaging sessions . Its specific binding to somatostatin receptors makes it highly effective for diagnosing and monitoring neuroendocrine tumors .
This compound remains a valuable tool in nuclear medicine, offering precise diagnostic capabilities for various neuroendocrine tumors.
属性
CAS 编号 |
159201-00-0 |
|---|---|
分子式 |
C63H84InN13O19S2 |
分子量 |
1506.4 g/mol |
IUPAC 名称 |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |
InChI 键 |
ONJXCGCIKIYAPL-UHFFFAOYSA-K |
SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
规范 SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)

![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)

![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)
